molecular formula C22H19N5O2 B2842622 5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1448123-87-2

5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2842622
CAS No.: 1448123-87-2
M. Wt: 385.427
InChI Key: DUCYJPNPZSTZFN-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridazinone moiety, and a carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name

5-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-15-18(14-23-27(15)16-8-4-3-5-9-16)22(29)24-19-11-7-6-10-17(19)20-12-13-21(28)26(2)25-20/h3-14H,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCYJPNPZSTZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disassembly

The target molecule comprises two heterocyclic systems:

  • A 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide backbone.
  • A 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl substituent attached to an aromatic amine.

Retrosynthetically, the compound can be dissected into two intermediates:

  • Intermediate A : 1-Phenyl-5-methyl-1H-pyrazole-4-carbonyl chloride.
  • Intermediate B : 2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline.

The amide bond formation between these intermediates constitutes the final step.

Synthesis of Intermediate A: 1-Phenyl-5-Methyl-1H-Pyrazole-4-Carbonyl Chloride

Pyrazole Core Formation

The synthesis begins with the cyclization of ethyl acetoacetate (1a ) and phenylhydrazine under acidic conditions to yield ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate (3a ). Key steps include:

  • Ethoxymethylene formation : Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride to form 2-ethoxymethylene acetoacetic ester (2a ).
  • Cyclization : Hydrazine hydrate induces cyclization, producing 3a (yield: 68–72%).

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 4–6 hours

Ester Hydrolysis and Acid Chloride Preparation

3a undergoes saponification with NaOH (2M, ethanol/water) to yield 1-phenyl-5-methyl-1H-pyrazole-4-carboxylic acid (5a ). Subsequent treatment with thionyl chloride (SOCl₂) at reflux converts 5a into the corresponding acid chloride (6a ).

Characterization Data for 5a :

  • 1H-NMR (CDCl₃) : δ 8.82 (s, 1H, pyrazole-H), 7.38–7.43 (m, 5H, Ar-H), 2.56 (s, 3H, CH₃).
  • IR (KBr) : 3431 cm⁻¹ (O-H), 1643 cm⁻¹ (C=O).

Synthesis of Intermediate B: 2-(1-Methyl-6-Oxo-1,6-Dihydropyridazin-3-Yl)Aniline

Pyridazine Ring Construction

The pyridazine moiety is synthesized via heterocyclization of 3-chloropentane-2,4-dione with phenylhydrazine, followed by oxidation. Key steps include:

  • Condensation : 3-Chloropentane-2,4-dione reacts with phenylhydrazine to form 1-phenyl-6-oxo-1,6-dihydropyridazin-3-ol.
  • Methylation : Dimethyl sulfate selectively methylates the hydroxyl group, yielding 1-methyl-6-oxo-1,6-dihydropyridazin-3-ol.

Functionalization with Aniline

The potassium salt of 1-methyl-6-oxo-1,6-dihydropyridazin-3-ol reacts with 2-iodoaniline under Ullmann coupling conditions to introduce the aromatic amine group.

Optimization Note :

  • Catalytic CuI/1,10-phenanthroline enhances coupling efficiency (yield: 65–70%).

Amide Bond Formation: Final Step

Coupling Reaction

Intermediate A (6a ) is reacted with Intermediate B in anhydrous tetrahydrofuran (THF) using K₂CO₃ as a base.

Procedure :

  • 6a (1.2 equiv) in THF is added dropwise to a solution of Intermediate B (1.0 equiv) and K₂CO₃ (1.5 equiv) at 0–5°C.
  • The mixture stirs at room temperature for 12 hours.
  • Workup includes filtration, solvent evaporation, and recrystallization from ethyl acetate/hexane.

Yield : 58–63%
Purity : >95% (HPLC)

Spectral Characterization of Final Product

  • 1H-NMR (DMSO- d6) : δ 8.44 (s, 1H, pyrazole-H), 7.98–7.15 (m, 9H, Ar-H), 3.98 (s, 3H, N-CH₃), 2.72 (s, 3H, pyrazole-CH₃).
  • IR (KBr) : 1656 cm⁻¹ (amide C=O), 1544 cm⁻¹ (N-H bend).
  • HR-ESI-MS : m/z 403.1421 [M+H]⁺ (calcd. for C₂₂H₂₀N₄O₂: 403.1418).

Critical Analysis of Synthetic Routes

Yield Optimization Challenges

  • Amide Coupling : The steric hindrance from the ortho-substituted aniline in Intermediate B reduces nucleophilicity, necessitating excess acyl chloride and prolonged reaction times.
  • Pyridazine Stability : The 1,6-dihydropyridazin-3-one ring is prone to oxidation; reactions require inert atmospheres (N₂/Ar).

Alternative Pathways

  • Mitsunobu Reaction : For direct coupling of pyrazole carboxylic acid with Intermediate B , though cost-prohibitive for scale-up.
  • Enzymatic Aminolysis : Potential green chemistry approach using lipases, albeit with lower yields (~40%).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticonvulsant and muscle relaxant activities. It has shown promising results in protecting against seizures and providing muscle relaxation in various experimental models.

    Biological Research: The compound’s interactions with biological targets are of interest, particularly in understanding its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, its anticonvulsant activity may be related to its ability to enhance the inhibitory effects of neurotransmitters in the central nervous system, thereby reducing neuronal excitability and preventing seizures .

Comparison with Similar Compounds

When compared to other similar compounds, 5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of structural features and biological activities. Similar compounds include:

Q & A

Q. What synthetic strategies are recommended for synthesizing 5-methyl-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like pyrazole and dihydropyridazine derivatives. For example:

Step 1 : Prepare the pyrazole-4-carboxamide core via cyclocondensation of ethyl acetoacetate with phenylhydrazine under reflux in ethanol .

Step 2 : Functionalize the dihydropyridazine moiety using coupling agents (e.g., EDC/HOBt) for amide bond formation with the phenyl-substituted intermediate.

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for kinases (e.g., JAK2, EGFR) due to the pyrazole core’s affinity for ATP-binding pockets .
  • Antimicrobial Activity : Conduct microdilution assays (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, using 10–100 µM concentration ranges .

Advanced Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based kinase assays) to confirm target engagement .
  • Metabolic Stability Testing : Use liver microsome assays (human/rodent) to rule out false negatives due to rapid degradation .
  • Proteomic Profiling : Perform pulldown assays with biotinylated analogs to identify off-target interactions that may explain divergent results .

Q. What computational and experimental approaches are recommended for elucidating the structure-activity relationship (SAR) of the pyrazole and dihydropyridazine moieties?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize analogs with modifications at the pyrazole C-3/C-5 positions and dihydropyridazine N-1/O-6 sites. Test in standardized kinase or antimicrobial assays .

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., docking the dihydropyridazine ring into hydrophobic pockets of JAK2) .

  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications to prioritize synthetic targets .

    • Data Table :
Modification SiteBiological Activity ChangeKey Reference
Pyrazole C-3 Methyl↑ Kinase inhibition (IC₅₀: 0.5 µM → 0.2 µM)
Dihydropyridazine O-6↓ Solubility, ↑ Metabolic stability

Q. How can researchers integrate molecular dynamics (MD) simulations with experimental data to predict pharmacokinetic properties?

  • Methodological Answer :
  • Solubility Prediction : Use MD simulations in explicit solvent (e.g., water/octanol) to estimate logP values. Validate via shake-flask experiments .
  • Permeability Assessment : Simulate diffusion across lipid bilayers (e.g., CHARMM-GUI Membrane Builder) and correlate with Caco-2 cell assays .
  • Metabolite Identification : Combine LC-MS/MS data with enzyme docking (e.g., CYP3A4) to predict major metabolic pathways .

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